REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][N:3]=1.[CH2:10]([Mg]Br)[CH2:11][CH3:12]>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([CH:6]([OH:7])[CH2:10][CH2:11][CH3:12])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
553 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)[Mg]Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at −10° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by addition of saturated aqueous ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C(CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |